Renierol vs. Allopurinol: In Vitro Xanthine Oxidase Inhibition Potency Comparison
Renierol demonstrates competitive xanthine oxidase (XO) inhibition with an IC50 of 1.36 μg/mL (superoxide radical measurement) and 1.85 μg/mL (uric acid measurement) [1]. The positive control allopurinol, a widely used clinical XO inhibitor, typically exhibits IC50 values ranging from 0.2 to 50 μM under similar assay conditions (cross-study comparable context) [2]. Renierol's IC50 values correspond to approximately 3.28 μM and 4.46 μM, placing its in vitro potency within the established range of allopurinol but delivered via a structurally distinct, marine-derived isoquinoline scaffold [1].
| Evidence Dimension | Xanthine oxidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.36 μg/mL (superoxide radical); 1.85 μg/mL (uric acid) |
| Comparator Or Baseline | Allopurinol: IC50 range 0.2–50 μM (cross-study literature values) |
| Quantified Difference | Renierol IC50 ≈ 3.28–4.46 μM; falls within allopurinol's reported potency range |
| Conditions | In vitro enzymatic assay using xanthine as substrate; measurement of uric acid formation and superoxide radical generation. |
Why This Matters
This quantitative potency data establishes Renierol as a viable, structurally distinct alternative to allopurinol for XO inhibition studies, enabling comparative pharmacology research or studies requiring a marine-derived inhibitor scaffold.
- [1] Wang, G. F., Shang, Y. J., Jiao, B. H., & Huang, C. G. (2008). Renierol from marine sponge Haliclona.SP.: A natural inhibitor of xanthine oxidase with hypouricemic effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 406–410. View Source
- [2] Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87–114. View Source
